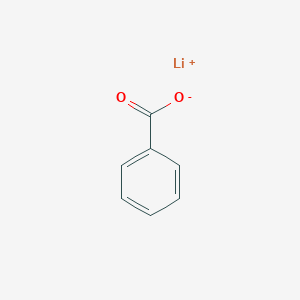

lithium;benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetaminophen . It is a widely used over-the-counter medication for pain relief and fever reduction. Acetaminophen is commonly found in various pharmaceutical formulations and is known for its efficacy and safety when used as directed.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetaminophen is synthesized through the nitration of phenol to produce p-nitrophenol, which is then reduced to p-aminophenol. The p-aminophenol is subsequently acetylated using acetic anhydride to yield acetaminophen. The reaction conditions typically involve:

Nitration: Phenol is treated with nitric acid in the presence of sulfuric acid to form p-nitrophenol.

p-Nitrophenol is reduced to p-aminophenol using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. p-Aminophenol is acetylated with acetic anhydride to produce acetaminophen.Industrial Production Methods

In industrial settings, the production of acetaminophen follows similar synthetic routes but on a larger scale. The process involves:

Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are used for the nitration and reduction steps.

Catalytic Hydrogenation: The reduction of p-nitrophenol to p-aminophenol is carried out using catalytic hydrogenation, which is efficient and scalable.

Purification: The final product is purified through crystallization and filtration to obtain high-purity acetaminophen suitable for pharmaceutical use.

Analyse Des Réactions Chimiques

Types of Reactions

Acetaminophen undergoes various chemical reactions, including:

Oxidation: Acetaminophen can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.

Reduction: Under certain conditions, acetaminophen can be reduced back to p-aminophenol.

Substitution: Acetaminophen can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: The major product is NAPQI, which is a toxic metabolite.

Reduction: The major product is p-aminophenol.

Substitution: Various substituted derivatives of acetaminophen can be formed depending on the reagents used.

Applications De Recherche Scientifique

Neuroprotective Effects

Lithium benzoate has been extensively studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's Disease (AD). Research indicates that LiBen can significantly improve neuronal viability and mitochondrial function while reducing oxidative stress.

Key Findings:

- Cell Viability and Mitochondrial Function: In studies involving primary rat cortical neurons, LiBen demonstrated the ability to enhance cell viability against neurotoxic insults, including amyloid-β (Aβ) accumulation and mitochondrial dysfunction. It was found to reduce reactive oxygen species (ROS) levels, thereby promoting mitochondrial health .

- Cognitive Protection: Chronic administration of LiBen in APP/PS1 mouse models of AD showed improvements in cognitive functions and spatial memory. The treatment also resulted in decreased senile plaque deposition, suggesting a potential role in delaying disease progression .

Pharmacokinetics

The pharmacokinetic profile of lithium benzoate has been assessed to understand its bioavailability compared to other lithium salts. Studies have shown that LiBen possesses superior oral bioavailability, making it a more effective option for therapeutic use than lithium carbonate or sodium benzoate alone.

Pharmacokinetic Studies:

- Administration and Absorption: In animal studies, LiBen was administered orally, and plasma concentrations were measured at various time points post-dose. The results indicated favorable absorption characteristics, with significant plasma levels achieved within a short timeframe .

- Comparative Analysis: When compared to lithium carbonate and sodium benzoate, LiBen showed enhanced pharmacokinetic parameters, suggesting it may be more effective in clinical applications .

Therapeutic Applications

Lithium benzoate is being explored for various therapeutic applications beyond neuroprotection:

- Central Nervous System Disorders: Research suggests that LiBen may be beneficial in treating various CNS disorders by modulating neurotransmitter systems and exerting anti-inflammatory effects .

- Pain Management: Preliminary studies indicate that lithium benzoate may have analgesic properties, potentially offering new avenues for pain management therapies .

Case Studies and Clinical Insights

Several case studies have documented the effects of lithium benzoate in both preclinical and clinical settings:

- Alzheimer's Disease Model: In a controlled study using APP/PS1 mice, chronic treatment with LiBen resulted in notable improvements in cognitive tests compared to untreated controls. This study highlights the compound's potential as a therapeutic agent for AD .

- Safety Profile: While lithium compounds can exhibit toxicity at high doses, studies indicate that lithium benzoate has a manageable safety profile when used at therapeutic doses. Continuous monitoring is recommended to mitigate any adverse effects associated with long-term use .

Mécanisme D'action

Acetaminophen exerts its effects primarily through the inhibition of the enzyme cyclooxygenase (COX), particularly COX-2, which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain and fever. By inhibiting COX-2, acetaminophen reduces the production of prostaglandins, thereby alleviating pain and reducing fever. Additionally, acetaminophen’s mechanism of action may involve modulation of the endocannabinoid system and interaction with serotonin receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ibuprofen: Another widely used analgesic and antipyretic, but it is a nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory properties.

Aspirin: An NSAID with analgesic, antipyretic, and anti-inflammatory effects. It also has antiplatelet activity.

Naproxen: An NSAID similar to ibuprofen, used for pain relief and inflammation reduction.

Uniqueness of Acetaminophen

Acetaminophen is unique among these compounds due to its lack of significant anti-inflammatory activity and its relatively low incidence of gastrointestinal side effects. It is often preferred for patients who require pain relief and fever reduction without the risk of gastrointestinal irritation associated with NSAIDs.

Propriétés

IUPAC Name |

lithium;benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.Li/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJNSLOKTFFLSL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C1=CC=C(C=C1)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5LiO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.